N,N-Dimethyl-d6-glycine hydrochloride

Stable isotope dilution LC-MS/MS quantification Internal standardization

Quantifying endogenous dimethylglycine in complex biological matrices is fraught with ion suppression and co-eluting interferences, compromising assay accuracy. N,N-Dimethyl-d6-glycine hydrochloride (CAS 347840-03-3) overcomes these challenges as a +6 Da mass-shifted internal standard. - Enables unambiguous MRM/SRM method development in LC-MS/MS, with reliable isotope dilution quantitation and zero isobaric overlap. - Certified isotopic enrichment (≥99 atom% D) and chemical purity (≥98%) ensure robust, FDA/EMA-compliant bioanalytical method validation. - Supplied as a ready-to-use hydrochloride salt, delivering superior aqueous solubility for streamlined sample preparation in high-throughput workflows.

Molecular Formula C4H10ClNO2
Molecular Weight 145.616
CAS No. 347840-03-3
Cat. No. B569004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-d6-glycine hydrochloride
CAS347840-03-3
SynonymsN,N-Di(methyl-d3)glycine Hydrochloride
Molecular FormulaC4H10ClNO2
Molecular Weight145.616
Structural Identifiers
SMILESCN(C)CC(=O)O.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3;
InChIKeyFKASAVXZZLJTNX-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-d6-glycine Hydrochloride Overview


N,N-Dimethyl-d6-glycine hydrochloride (CAS 347840-03-3) is a deuterium-labeled analog of N,N-dimethylglycine hydrochloride wherein all six hydrogen atoms on the two N-methyl groups are replaced with deuterium atoms . This isotopic substitution yields a mass shift of +6 Da relative to the unlabeled parent compound, enabling its primary utility as an internal standard for stable isotope dilution-based quantitative analysis in liquid chromatography–tandem mass spectrometry (LC-MS/MS), gas chromatography–mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy . The compound is supplied as the hydrochloride salt to enhance aqueous solubility and is typically certified with isotopic enrichment ≥98–99 atom % D and chemical purity ≥98% .

N,N-Dimethyl-d6-glycine Hydrochloride: Why Substitution Fails


Unlabeled N,N-dimethylglycine hydrochloride and N,N-Dimethyl-d6-glycine hydrochloride are chemically distinct analytical tools that cannot be interchanged without compromising quantitative accuracy. In LC-MS/MS workflows employing multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), the +6 Da mass differential of the deuterated compound provides unambiguous spectral separation from the endogenous analyte (Δm/z = +6), enabling accurate isotope dilution quantification without isobaric interference . Unlabeled DMG co-elutes with the target analyte and is indistinguishable by mass, rendering it unsuitable as an internal standard. Furthermore, while 13C-labeled analogs exist as alternatives, the compound's six-site deuteration pattern creates predictable mass shift characteristics across MS/MS fragmentation pathways . Suppliers also caution that alternative isotopic labels (e.g., 13C, 15N) carry distinct cost–benefit profiles and may exhibit different chromatographic behavior under reverse-phase or HILIC conditions .

N,N-Dimethyl-d6-glycine Hydrochloride: Differentiation Evidence


Isotopic Purity and Mass Shift

N,N-Dimethyl-d6-glycine hydrochloride achieves ≥99 atom % deuterium enrichment across the two N-methyl groups, producing a +6 Da mass differential from the unlabeled parent compound . This full deuteration distinguishes it from partially labeled (e.g., d3-labeled) dimethylglycine derivatives, which offer only a +3 Da shift and reduced spectral resolution .

Stable isotope dilution LC-MS/MS quantification Internal standardization

Chemical Purity Comparison

MedChemExpress reports batch-specific chemical purity of 99.46% for N,N-Dimethylglycine-d6 hydrochloride . Sigma-Aldrich specifies a minimum assay of 98% (CP) . This exceeds the typical purity thresholds (≥95–97%) required for internal standards in regulated bioanalysis [1].

Analytical standard Chemical purity Quality control

Solubility and Solution Stability

N,N-Dimethylglycine-d6 hydrochloride exhibits DMSO solubility of ≥10 mg/mL (68.67 mM), with recommended storage at 4°C in sealed containers away from moisture [1]. The hydrochloride salt form confers aqueous solubility superior to the free base form of dimethylglycine .

Solution preparation Stock solution stability Analytical method development

Long-Term Storage Stability

Supplier stability assessments indicate that N,N-Dimethyl-d6-glycine hydrochloride remains stable for a minimum of three years when stored at room temperature under recommended conditions, with re-analysis for chemical purity advised thereafter . The compound is hygroscopic, requiring protection from moisture to maintain long-term integrity .

Compound stability Shelf-life validation Procurement planning

Deuterium Kinetic Isotope Effects

Deuterated internal standards may exhibit slight chromatographic retention time shifts relative to their unlabeled counterparts due to deuterium kinetic isotope effects (KIE), particularly in reverse-phase LC [1]. For N,N-Dimethyl-d6-glycine hydrochloride, the +6 Da mass differential is sufficient to ensure complete baseline mass resolution in MS detection, though users should verify co-elution behavior under their specific chromatographic conditions [2].

Kinetic isotope effect Chromatographic co-elution Method validation

Plasma DMG Quantification

Stable-isotope dilution UPLC-MS/MS methods employing deuterated internal standards have been validated for simultaneous quantification of choline, betaine, and dimethylglycine in human plasma and urine [1]. N,N-Dimethyl-d6-glycine hydrochloride is specifically indicated as the internal standard of choice for dimethylglycine quantification in such assays .

Clinical metabolomics Plasma biomarker quantification Stable isotope dilution UPLC-MS/MS

N,N-Dimethyl-d6-glycine Hydrochloride: Application Scenarios


Dimethylglycine Quantification by LC-MS/MS

N,N-Dimethyl-d6-glycine hydrochloride is deployed as a deuterated internal standard in stable isotope dilution LC-MS/MS assays for quantifying endogenous dimethylglycine concentrations in human plasma, urine, and tissue homogenates [1]. Its +6 Da mass shift enables unambiguous SRM/MRM transition selection without isobaric interference from the unlabeled analyte, supporting accurate quantification in one-carbon metabolism studies, folate deficiency research, and clinical biomarker validation .

Metabolic Flux Analysis for Methylation Pathways

The compound is employed as a stable isotope tracer for investigating methyl group transfer dynamics in choline oxidation, betaine metabolism, and methionine cycle flux [1]. Researchers utilize N,N-Dimethyl-d6-glycine hydrochloride to track the metabolic fate of deuterium-labeled methyl groups in cell culture and in vivo models, enabling quantitative assessment of methylation pathway activity under physiological and pathological conditions .

NMR Calibration and Solvent Suppression

N,N-Dimethyl-d6-glycine hydrochloride serves as a deuterated reference standard for ¹H and ¹³C NMR spectroscopy, where deuterium labeling reduces proton interference and simplifies spectral interpretation [1]. The compound is used for calibration of chemical shift referencing, solvent suppression optimization in aqueous samples, and as a lock signal component in NMR tubes when studying N-substituted glycine derivatives and peptidomimetics .

Pharmaceutical Bioanalytical Method Development

In pharmaceutical R&D and CRO bioanalytical laboratories, N,N-Dimethyl-d6-glycine hydrochloride is utilized for developing and validating LC-MS/MS methods compliant with regulatory guidance (FDA, EMA) [1]. The compound's high isotopic enrichment (≥99 atom % D) and certified chemical purity (≥98%) support robust method validation parameters including accuracy, precision, matrix effect assessment, and analyte recovery across multiple biological matrices .

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